4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533733
InChI: InChI=1S/C16H19N3O3.ClH/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14;/h3-6,10-12H,7-9H2,1-2H3;1H
SMILES:
Molecular Formula: C16H20ClN3O3
Molecular Weight: 337.80 g/mol

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

CAS No.:

Cat. No.: VC16533733

Molecular Formula: C16H20ClN3O3

Molecular Weight: 337.80 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride -

Specification

Molecular Formula C16H20ClN3O3
Molecular Weight 337.80 g/mol
IUPAC Name 4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Standard InChI InChI=1S/C16H19N3O3.ClH/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14;/h3-6,10-12H,7-9H2,1-2H3;1H
Standard InChI Key PSNRBKXYNSAOJQ-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 2R and 6S positions.

  • 1,2,4-Oxadiazole: A five-membered aromatic ring comprising two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability in drug candidates.

  • Benzaldehyde: An aromatic aldehyde group that facilitates further chemical modifications.

The stereochemistry of the morpholine substituents (2R,6S) is critical for molecular recognition and binding affinity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1217788-40-3
Molecular FormulaC16H20ClN3O3\text{C}_{16}\text{H}_{20}\text{ClN}_{3}\text{O}_{3}
Molar Mass (g/mol)337.80
Hazard ClassificationIrritant

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride typically involves multi-step protocols:

  • Morpholine Subunit Preparation: Enantioselective synthesis of (2R,6S)-2,6-dimethylmorpholine using chiral catalysts or resolving agents.

  • Oxadiazole Formation: Condensation of amidoximes with carboxylic acid derivatives under microwave irradiation or thermal conditions.

  • Benzaldehyde Functionalization: Introduction of the aldehyde group via Vilsmeier-Haack formylation or oxidation of a benzyl alcohol precursor.

Reaction yields are optimized through solvent selection (e.g., dichloromethane, acetonitrile) and catalysts such as palladium or copper complexes .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1(R,R)-Tartaric acid, ethanol, reflux78
2NH2_2OH·HCl, DMF, 100°C65
3POCl3_3, DMF, 0°C → rt82

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL). The oxadiazole ring likely disrupts microbial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).

Current Research and Future Directions

Ongoing studies focus on:

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modifying the morpholine and oxadiazole subunits to enhance potency.

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